![molecular formula C17H28OS B14374481 1-{[6-(Ethylsulfanyl)hexyl]oxy}-2-propylbenzene CAS No. 90184-31-9](/img/structure/B14374481.png)
1-{[6-(Ethylsulfanyl)hexyl]oxy}-2-propylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{[6-(Ethylsulfanyl)hexyl]oxy}-2-propylbenzene is an organic compound characterized by its unique structure, which includes an ethylsulfanyl group attached to a hexyl chain, an oxy group, and a propylbenzene core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-{[6-(Ethylsulfanyl)hexyl]oxy}-2-propylbenzene typically involves multiple steps, starting from readily available starting materials. One common approach is the alkylation of 2-propylphenol with 6-bromohexyl ethyl sulfide under basic conditions to form the desired product. The reaction conditions often include the use of a strong base such as sodium hydride or potassium carbonate, and the reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation, recrystallization, or chromatography are employed to obtain the final product in high purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-{[6-(Ethylsulfanyl)hexyl]oxy}-2-propylbenzene undergoes various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under hydrogenation conditions to remove the ethylsulfanyl group.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation, using reagents like nitric acid, sulfuric acid, or halogens.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nitric acid, sulfuric acid, bromine, chlorine.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: De-ethylsulfanylated product.
Substitution: Nitro, sulfo, or halo derivatives of the benzene ring.
Applications De Recherche Scientifique
1-{[6-(Ethylsulfanyl)hexyl]oxy}-2-propylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-{[6-(Ethylsulfanyl)hexyl]oxy}-2-propylbenzene involves its interaction with molecular targets through its functional groups. The ethylsulfanyl group can participate in redox reactions, while the benzene ring can undergo electrophilic substitution. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
- 1-{[6-(Methylsulfanyl)hexyl]oxy}-2-propylbenzene
- 1-{[6-(Butylsulfanyl)hexyl]oxy}-2-propylbenzene
- 1-{[6-(Phenylsulfanyl)hexyl]oxy}-2-propylbenzene
Comparison: 1-{[6-(Ethylsulfanyl)hexyl]oxy}-2-propylbenzene is unique due to the presence of the ethylsulfanyl group, which imparts distinct chemical and physical properties compared to its analogs with different alkyl or aryl sulfanyl groups
Propriétés
Numéro CAS |
90184-31-9 |
|---|---|
Formule moléculaire |
C17H28OS |
Poids moléculaire |
280.5 g/mol |
Nom IUPAC |
1-(6-ethylsulfanylhexoxy)-2-propylbenzene |
InChI |
InChI=1S/C17H28OS/c1-3-11-16-12-7-8-13-17(16)18-14-9-5-6-10-15-19-4-2/h7-8,12-13H,3-6,9-11,14-15H2,1-2H3 |
Clé InChI |
KBMNCLWOXHIMCN-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=CC=CC=C1OCCCCCCSCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


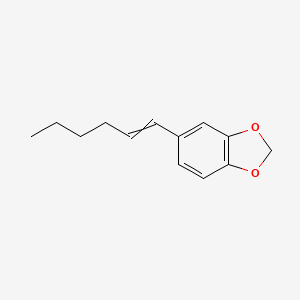
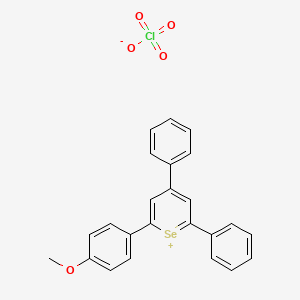
![1,10-Dimethyl-1,2,3,10-tetrahydropyrrolo[2,3-a]carbazole](/img/structure/B14374414.png)
![2,5-Dimethyl-3-[(quinolin-8-yl)oxy]-1lambda~6~,2,4,6-thiatriazine-1,1(2H)-dione](/img/structure/B14374415.png)

![2-[(Trimethylsilyl)methyl]pent-4-enal](/img/structure/B14374430.png)
![1-(2-{4-[(E)-(4-Aminophenyl)diazenyl]naphthalen-1-yl}hydrazinylidene)naphthalen-2(1H)-one](/img/structure/B14374432.png)
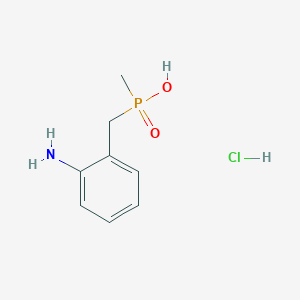
![2-[[(2R)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]acetic acid](/img/structure/B14374440.png)
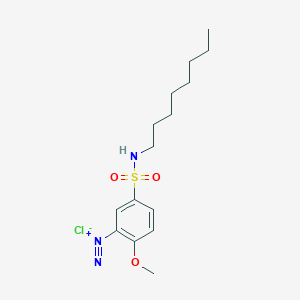
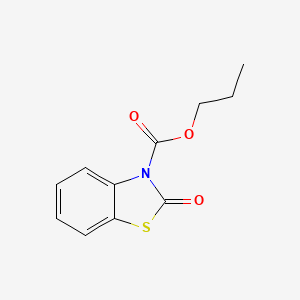
phosphanium bromide](/img/structure/B14374464.png)
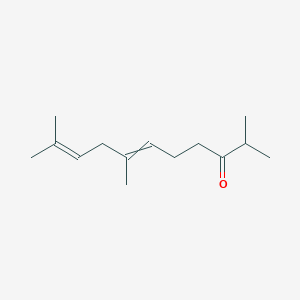
![1-Methyl-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole](/img/structure/B14374476.png)
